molecular formula C14H15FN2O2 B11859670 Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

Katalognummer: B11859670
Molekulargewicht: 262.28 g/mol
InChI-Schlüssel: JRTHRMZNXSYBIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and ethyl 4-aminobenzoate.

    Nucleophilic Substitution: The 4-chloroquinoline undergoes nucleophilic substitution with ethyl 4-aminobenzoate in the presence of a base like potassium carbonate.

    Fluorination: The intermediate product is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Produces quinoline-3-carboxylic acid derivatives.

    Reduction: Yields reduced quinoline derivatives.

    Substitution: Results in various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial and viral replication.

    Interfere with DNA Synthesis: The compound can bind to DNA, interfering with its synthesis and function.

    Disrupt Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.

    4-(Dimethylamino)quinoline: Known for its antimalarial properties.

    6-Fluoroquinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Eigenschaften

Molekularformel

C14H15FN2O2

Molekulargewicht

262.28 g/mol

IUPAC-Name

ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3

InChI-Schlüssel

JRTHRMZNXSYBIK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.